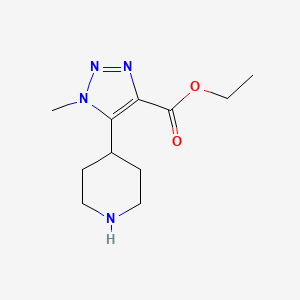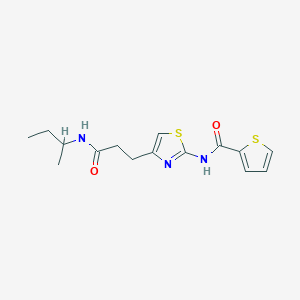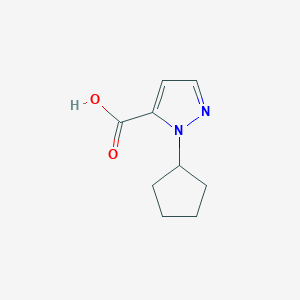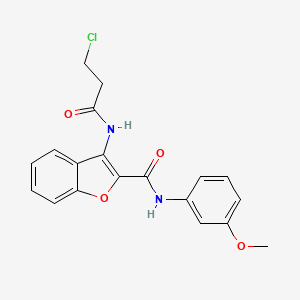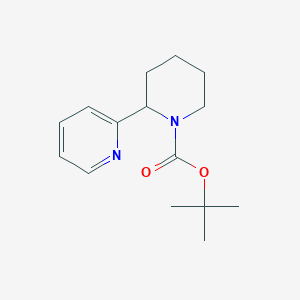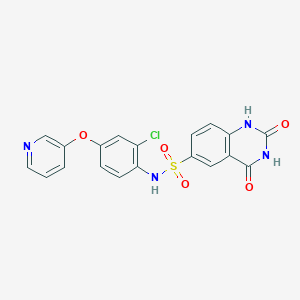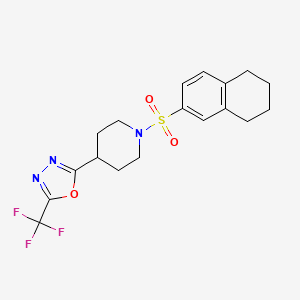![molecular formula C15H27BO2 B2660859 2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246885-43-6](/img/structure/B2660859.png)
2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as DMDO-BF2, is a boron-containing compound that has been widely used in organic synthesis. It is a versatile reagent that can be used for a variety of transformations, including oxidation, epoxidation, and cyclopropanation. In addition to its synthetic applications, DMDO-BF2 has also been studied for its potential use in biological systems.
作用機序
The mechanism of action of DMDO-BF2 in organic synthesis involves the transfer of an oxygen atom from the boron center to the substrate. This results in the formation of an intermediate that can undergo further reactions to yield the desired product. The mechanism of action of DMDO-BF2 in biological systems is less well understood, but it is thought to involve the interaction of the boron center with biomolecules such as proteins and nucleic acids.
Biochemical and Physiological Effects:
DMDO-BF2 has been shown to have antimicrobial properties and has been used as a disinfectant for medical equipment. It has also been studied for its potential use as an imaging agent for MRI. In addition, DMDO-BF2 has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
実験室実験の利点と制限
One of the main advantages of DMDO-BF2 is its versatility as a reagent in organic synthesis. It can be used for a variety of transformations and is relatively easy to handle. In addition, DMDO-BF2 has been shown to have antimicrobial properties, making it useful as a disinfectant for medical equipment.
One of the limitations of DMDO-BF2 is its potential toxicity. It has been shown to have cytotoxic effects on cancer cells, which could limit its use in biological systems. In addition, DMDO-BF2 is a relatively expensive reagent, which could limit its use in large-scale synthesis.
将来の方向性
There are several future directions for the study of DMDO-BF2. One area of research could be the development of new synthetic applications for DMDO-BF2. For example, it could be used in the synthesis of new drugs or materials.
Another area of research could be the further study of DMDO-BF2's potential use in biological systems. This could involve the development of new imaging agents for MRI or the development of new anticancer drugs.
Finally, the potential toxicity of DMDO-BF2 could be further studied to determine its safety for use in biological systems. This could involve the development of new derivatives of DMDO-BF2 that are less toxic or the study of its interactions with biomolecules in more detail.
合成法
The synthesis of DMDO-BF2 typically involves the reaction of boron trifluoride etherate with 4,4-dimethyl-1,3-cyclohexanedione in the presence of a base such as potassium carbonate. The resulting product is then treated with dimethylsulfide and hydrogen peroxide to yield DMDO-BF2. The reaction scheme is shown below:
科学的研究の応用
DMDO-BF2 has been used in a variety of scientific research applications. One of its most notable uses is in the area of organic synthesis. DMDO-BF2 has been used as a reagent for the oxidation of alcohols to aldehydes and ketones, as well as for the epoxidation of alkenes. It has also been used for the cyclopropanation of alkenes and the oxidation of sulfides to sulfoxides.
In addition to its synthetic applications, DMDO-BF2 has also been studied for its potential use in biological systems. It has been shown to have antimicrobial properties and has been used as a disinfectant for medical equipment. DMDO-BF2 has also been studied for its potential use as an imaging agent for magnetic resonance imaging (MRI).
特性
IUPAC Name |
2-[(4,4-dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO2/c1-13(2)9-7-12(8-10-13)11-16-17-14(3,4)15(5,6)18-16/h11H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTLYUKOYPLFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

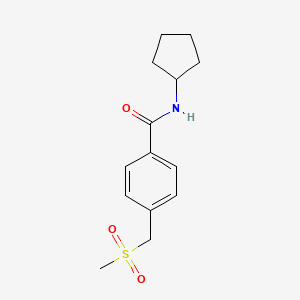
![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2660778.png)
![4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2660779.png)
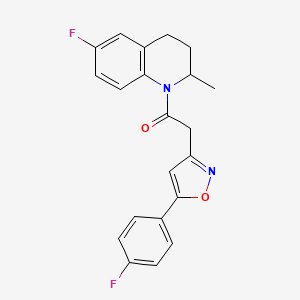
![3-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2660782.png)
![5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2660784.png)
